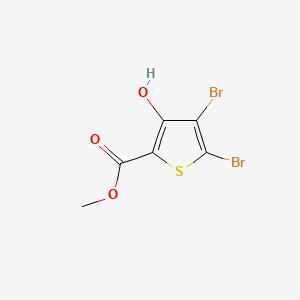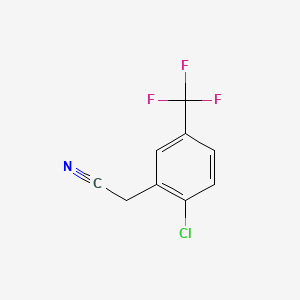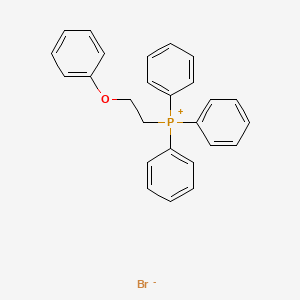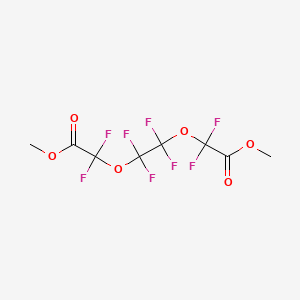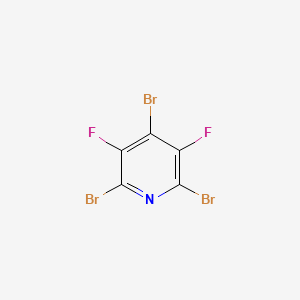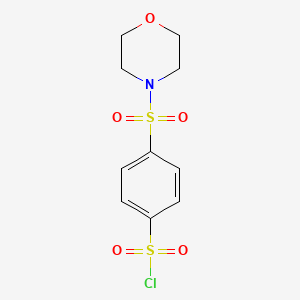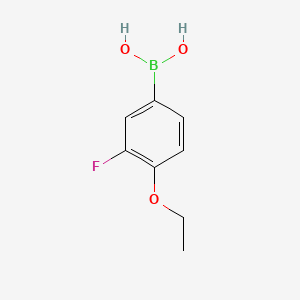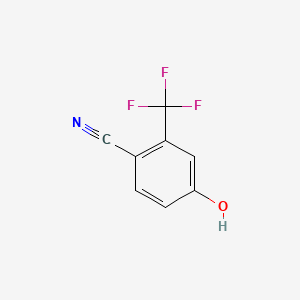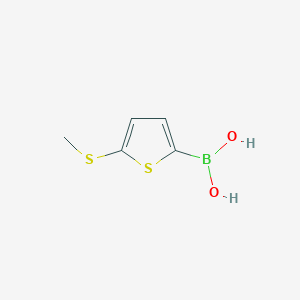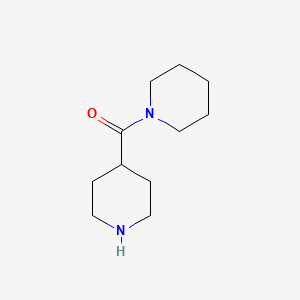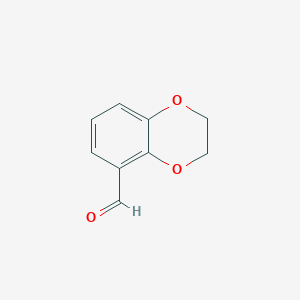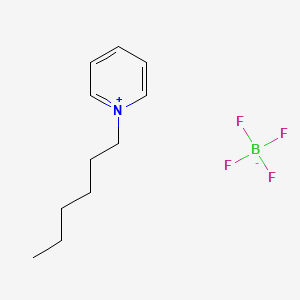
1-己基吡啶四氟硼酸盐
描述
1-Hexylpyridinium tetrafluoroborate is an ionic liquid with a molecular weight of 251.08 . It has a CAS number of 474368-70-2 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-Hexylpyridinium tetrafluoroborate is C11H18N.BF4 . The InChI code is 1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 .Physical And Chemical Properties Analysis
1-Hexylpyridinium tetrafluoroborate is a liquid at room temperature . It has a density of 1.16 g/cm³ at 23 °C and a viscosity of 460 cP at 18 °C .科学研究应用
柴油脱硫
1-己基吡啶四氟硼酸盐可用于柴油脱硫 . 运输燃料中的含硫化合物在燃烧过程中会转化为SOx,这是酸雨和空气污染的主要来源 . 出于环境保护的目的,许多国家已强制要求将燃料硫含量降低至10 ppm . 离子液体是一种新型的绿色溶剂,近年来在从燃料中去除噻吩类硫物种(例如二苯并噻吩)方面进行了深入的研究 . 离子液体能够在常温常压下提取含芳香族硫的化合物,无需消耗H2 .
绿色溶剂
离子液体,例如1-己基吡啶四氟硼酸盐,被认为是绿色溶剂 . 它们与燃料不相溶,使用过的离子液体可以通过溶剂洗涤或蒸馏再生和循环利用 .
化学氧化
2003年,Lo等人首次报道了化学氧化与离子液体萃取结合用于氧化脱硫 . 使用IL [BMIm]PF6作为萃取剂,乙酸作为催化剂,H2O2作为氧化剂,模型油中DBT的脱硫率显著提高至85% .
均相催化剂
还报道了在离子液体中由多金属氧酸和它们的盐催化有机硫化合物氧化为相应的砜 . 此外,众所周知,均相催化剂难以与其反应产物分离,从而限制了它们的循环利用 .
物理性质
1-己基吡啶四氟硼酸盐在18°C时的粘度为460 cP,在23°C时的密度为1.16 g/cm³ .
分子结构
1-己基吡啶四氟硼酸盐的分子式为C11H18BF4N . 其平均质量为251.072 Da,单一同位素质量为251.146851 Da .
作用机制
Target of Action
The primary targets of 1-Hexylpyridinium tetrafluoroborate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Hexylpyridinium tetrafluoroborate are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As research progresses, the specific molecular and cellular effects of this compound will likely be identified .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
安全和危害
生化分析
Biochemical Properties
1-Hexylpyridinium tetrafluoroborate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions. These interactions can influence the activity and stability of the biomolecules, making 1-Hexylpyridinium tetrafluoroborate a useful tool in biochemical research .
Cellular Effects
1-Hexylpyridinium tetrafluoroborate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-Hexylpyridinium tetrafluoroborate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, 1-Hexylpyridinium tetrafluoroborate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hexylpyridinium tetrafluoroborate can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to 1-Hexylpyridinium tetrafluoroborate has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-Hexylpyridinium tetrafluoroborate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-Hexylpyridinium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 1-Hexylpyridinium tetrafluoroborate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 1-Hexylpyridinium tetrafluoroborate are crucial for its biochemical activity and effects .
Subcellular Localization
1-Hexylpyridinium tetrafluoroborate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1-hexylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWUXUUPSUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049305 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474368-70-2 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the temperature dependence of 1-Hexylpyridinium tetrafluoroborate's physicochemical properties been studied?
A2: Yes, studies have investigated the impact of temperature on various properties of 1-Hexylpyridinium tetrafluoroborate. Researchers measured properties like density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity at temperatures ranging from 278.15 K to 338.15 K. [] These studies provide valuable data for understanding the behavior of this ionic liquid under different temperature conditions, which is crucial for its potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




